Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met

Descripción general

Descripción

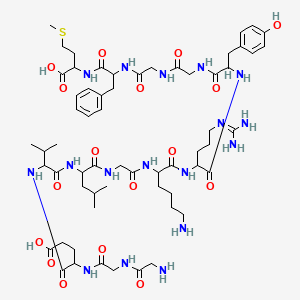

The compound Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met is a peptide composed of thirteen amino acids. Peptides are short chains of amino acids linked by peptide bonds, and they play crucial roles in various biological processes. This specific peptide sequence includes glycine, glutamic acid, valine, leucine, lysine, arginine, tyrosine, phenylalanine, and methionine, each contributing to the peptide’s unique properties and functions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes the following steps:

Attachment of the first amino acid: The C-terminal amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid’s N-terminus is removed.

Coupling: The next amino acid, with its N-terminus protected, is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage: The completed peptide is cleaved from the resin and deprotected.

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, liquid-phase peptide synthesis (LPPS) may be used for large-scale production, although it is less common due to its complexity.

Análisis De Reacciones Químicas

Acid-Catalyzed Hydrolysis

In the presence of strong acids, the peptide bonds can be cleaved, resulting in the formation of individual amino acids. The reaction can be represented as:

Base-Catalyzed Hydrolysis

Similarly, strong bases can catalyze the hydrolysis of peptide bonds:

Enzymatic Hydrolysis

Specific enzymes, such as peptidases, can catalyze the hydrolysis of peptide bonds. Different enzymes target specific amino acid sequences or positions within the peptide.

-

Side Chain Reactions

The side chains of certain amino acids in the peptide can undergo specific reactions:

Glutamic Acid (Glu)

The carboxylic acid group in the side chain of glutamic acid can participate in esterification reactions:

Lysine (Lys) and Arginine (Arg)

The amine groups in lysine and arginine side chains can undergo various reactions:

-

Acylation:

-

Alkylation:

Tyrosine (Tyr)

The phenolic group in tyrosine can participate in oxidation reactions:

Phenylalanine (Phe)

The aromatic ring in phenylalanine can undergo electrophilic aromatic substitution reactions:

Methionine (Met)

The sulfur atom in methionine is susceptible to oxidation:

-

N-terminal and C-terminal Reactions

The N-terminal and C-terminal ends of the peptide can participate in specific reactions:

N-terminal Reactions

-

Acetylation:

-

Formylation:

C-terminal Reactions

-

Esterification:

-

Amidation:

-

Disulfide Bond Formation

Although this peptide does not contain cysteine residues, it's worth noting that in peptides containing cysteine, disulfide bonds can form between cysteine residues under oxidizing conditions:

-

Racemization

Under certain conditions, amino acids within the peptide can undergo racemization, converting between L and D forms:

This reaction is particularly relevant for amino acids with a single chiral center, such as valine and leucine in this peptide .

Aplicaciones Científicas De Investigación

Biochemical Significance

1.1 Structure and Properties

- Molecular Formula : C61H95N17O17S

- Molecular Weight : 1370.58 g/mol

- CAS Number : 88878-74-4

The peptide consists of 13 amino acids, which include both hydrophobic and hydrophilic residues. This diversity in the amino acid composition contributes to its potential interactions with various biological targets.

1.2 Role in Pain Modulation

Peptide F is a fragment derived from preproenkephalin, which is known for its role in pain modulation through opioid receptors. Research indicates that such peptides can mimic the effects of endogenous opioids, potentially leading to new analgesic therapies that minimize side effects associated with traditional opioids .

Molecular Biology Applications

3.1 Molecular Recognition Studies

Peptide F has been utilized in molecular recognition studies involving cucurbit[n]urils, which are macrocyclic compounds that can encapsulate peptides and proteins. This interaction can be leveraged for drug delivery systems and biosensors, enhancing the specificity and efficacy of therapeutic agents .

3.2 Protein Engineering

In protein engineering, peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met can serve as templates or scaffolds for designing novel proteins with desired functionalities. The peptide's structure allows for modifications that can enhance binding affinity or stability in various applications .

Mecanismo De Acción

The mechanism of action of peptides like Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met depends on their specific sequence and structure. These peptides can interact with molecular targets such as receptors, enzymes, and ion channels. The binding of the peptide to its target can trigger a cascade of biochemical events, leading to the desired physiological effect. For example, peptides can modulate signaling pathways, inhibit enzyme activity, or alter cellular functions.

Comparación Con Compuestos Similares

Similar Compounds

Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Leu: Similar sequence but with leucine instead of methionine.

Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Ala: Similar sequence but with alanine instead of methionine.

Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Ser: Similar sequence but with serine instead of methionine.

Uniqueness

The uniqueness of Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of methionine at the C-terminus can influence the peptide’s stability, reactivity, and biological activity.

Actividad Biológica

The peptide Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met , also known as H-Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met-OH , is a fragment derived from preproenkephalin, which is a precursor to enkephalins—neuropeptides that play significant roles in pain modulation and various physiological processes. This article explores the biological activity of this peptide, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C61H95N17O17S

- Molecular Weight : 1370.58 g/mol

- CAS Number : 88878-74-4

This peptide consists of 12 amino acids, which contribute to its structural and functional properties. The presence of hydrophobic (e.g., Val, Leu, Phe) and charged (e.g., Lys, Arg) amino acids suggests potential interactions with biological membranes and receptors.

Pharmacological Effects

- Analgesic Activity :

- Antihypertensive Effects :

- Antioxidant Properties :

The biological activities of this compound are primarily mediated through:

- Opioid Receptor Binding : The peptide's structure allows it to interact with mu-opioid receptors, mimicking the effects of endogenous opioids.

- ACE Inhibition : Certain amino acid configurations enhance binding affinity to ACE, thereby inhibiting its activity and contributing to antihypertensive effects.

Study 1: Analgesic Activity in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in a significant reduction in pain response during formalin-induced pain tests. The analgesic effect was comparable to that of morphine but with a lower side effect profile .

Study 2: Antihypertensive Effects

In another study involving hypertensive rats, the administration of this peptide led to a marked decrease in systolic blood pressure over a period of four weeks. The results suggested that the peptide could be developed into a therapeutic agent for managing hypertension .

Data Table: Biological Activities of this compound

Propiedades

IUPAC Name |

4-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-[[1-[[1-[[2-[[6-amino-1-[[1-[[1-[[2-[[2-[[1-[(1-carboxy-3-methylsulfanylpropyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H95N17O17S/c1-34(2)26-43(77-59(93)52(35(3)4)78-57(91)41(20-21-51(85)86)72-48(82)31-67-46(80)29-63)53(87)70-33-50(84)71-39(14-9-10-23-62)55(89)74-40(15-11-24-66-61(64)65)56(90)76-44(28-37-16-18-38(79)19-17-37)54(88)69-30-47(81)68-32-49(83)73-45(27-36-12-7-6-8-13-36)58(92)75-42(60(94)95)22-25-96-5/h6-8,12-13,16-19,34-35,39-45,52,79H,9-11,14-15,20-33,62-63H2,1-5H3,(H,67,80)(H,68,81)(H,69,88)(H,70,87)(H,71,84)(H,72,82)(H,73,83)(H,74,89)(H,75,92)(H,76,90)(H,77,93)(H,78,91)(H,85,86)(H,94,95)(H4,64,65,66) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXIXJBPVQWFFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H95N17O17S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90409164 | |

| Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1370.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88878-74-4 | |

| Record name | Gly-Gly-Glu-Val-Leu-Gly-Lys-Arg-Tyr-Gly-Gly-Phe-Met | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90409164 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.